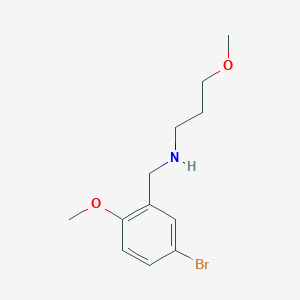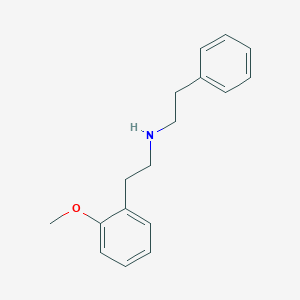
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone, also known as HMBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HMBP has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. It has been shown to bind to the active site of enzymes, inhibiting their activity. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has also been shown to interact with proteins involved in the immune response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone in lab experiments is its stability and ease of synthesis. 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone can be synthesized using simple methods and is stable under different conditions. However, one limitation is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone. One direction is the investigation of its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is the study of its interaction with different proteins and enzymes, which can provide insights into its mechanism of action. Additionally, the synthesis of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone derivatives with improved solubility and bioavailability can expand its potential applications in different fields.
Synthesemethoden
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with 2-piperazinone, followed by the addition of ethylene oxide to the resulting product. Another method involves the reaction of 4-methylbenzylamine with 2-piperazinone, followed by the addition of ethylene oxide. Both methods result in the formation of 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone, which can be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been studied for its potential applications in different fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been investigated for its anti-inflammatory and analgesic properties. In material science, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been used as a ligand in the synthesis of metal-organic frameworks. In biochemistry, 3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone has been studied for its interaction with proteins and enzymes.
Eigenschaften
Produktname |
3-(2-Hydroxyethyl)-4-(4-methylbenzyl)-2-piperazinone |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-4-[(4-methylphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C14H20N2O2/c1-11-2-4-12(5-3-11)10-16-8-7-15-14(18)13(16)6-9-17/h2-5,13,17H,6-10H2,1H3,(H,15,18) |
InChI-Schlüssel |
BTTJKRRGKCHWTQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CCO |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2CCNC(=O)C2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)
![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)




![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
![8-(4-aminobutylamino)-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B262048.png)


